N-[1-(1H-benzimidazol-2-yl)butyl]-5-bromofuran-2-carboxamide
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Overview
Description
N-[1-(1H-benzimidazol-2-yl)butyl]-5-bromofuran-2-carboxamide is a compound that features a benzimidazole moiety, which is known for its diverse pharmacological activities. Benzimidazole derivatives have been extensively studied for their antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound combines the benzimidazole structure with a bromofuran carboxamide, potentially enhancing its biological activity.
Preparation Methods
The synthesis of N-[1-(1H-benzimidazol-2-yl)butyl]-5-bromofuran-2-carboxamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents.
Alkylation: The benzimidazole core is then alkylated with 1-bromobutane to introduce the butyl group at the nitrogen position.
Bromofuran Carboxamide Formation: The final step involves the reaction of the alkylated benzimidazole with 5-bromofuran-2-carboxylic acid under appropriate conditions to form the desired compound.
Chemical Reactions Analysis
N-[1-(1H-benzimidazol-2-yl)butyl]-5-bromofuran-2-carboxamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles under suitable conditions.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Scientific Research Applications
N-[1-(1H-benzimidazol-2-yl)butyl]-5-bromofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(1H-benzimidazol-2-yl)butyl]-5-bromofuran-2-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The benzimidazole moiety can inhibit various enzymes, affecting metabolic pathways.
DNA Interaction: The compound can intercalate into DNA, disrupting its function and leading to cell death.
Receptor Binding: It can bind to specific receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
N-[1-(1H-benzimidazol-2-yl)butyl]-5-bromofuran-2-carboxamide can be compared with other benzimidazole derivatives:
N-[1-(1H-benzimidazol-2-yl)ethyl]benzamide: This compound has a similar benzimidazole core but different substituents, leading to varied biological activities.
N-[1-(1H-benzimidazol-2-yl)butyl]benzamide: Similar structure but lacks the bromofuran moiety, which may affect its pharmacological properties.
N-[1-(1H-benzimidazol-2-yl)ethyl]-2,2-dimethylpropanamide: Another derivative with different substituents, showing distinct biological activities.
This compound stands out due to its unique combination of benzimidazole and bromofuran moieties, potentially offering enhanced biological activities and diverse applications.
Properties
CAS No. |
748779-00-2 |
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Molecular Formula |
C16H16BrN3O2 |
Molecular Weight |
362.22 g/mol |
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)butyl]-5-bromofuran-2-carboxamide |
InChI |
InChI=1S/C16H16BrN3O2/c1-2-5-12(20-16(21)13-8-9-14(17)22-13)15-18-10-6-3-4-7-11(10)19-15/h3-4,6-9,12H,2,5H2,1H3,(H,18,19)(H,20,21) |
InChI Key |
DFTAXIZNTZXFKI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC=C(O3)Br |
solubility |
6.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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